molecular formula C21H17ClF3N3O4 B6279751 1-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate CAS No. 875325-38-5

1-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate

Número de catálogo B6279751
Número CAS: 875325-38-5
Peso molecular: 467.8
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound contains several functional groups including a carbamoyl group, a trifluoromethyl group, and a quinazolinone group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the carbamoyl group, trifluoromethyl group, and quinazolinone group. These could include reactions at the benzylic position, protodeboronation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups in the molecule. These could include properties such as solubility, melting point, boiling point, and others .

Direcciones Futuras

The study of complex organic compounds like this one is a vibrant field of research. Future directions could include exploring its potential biological activity, developing new synthetic routes, and studying its reactivity .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate in the presence of a coupling agent to form the intermediate product. The intermediate product is then reacted with N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to form the final product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)aniline", "ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate", "coupling agent", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: 2-chloro-5-(trifluoromethyl)aniline is reacted with the coupling agent and a base in a solvent to form the corresponding amine intermediate.", "Step 2: The amine intermediate is then reacted with ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate in the presence of a coupling agent to form the intermediate product.", "Step 3: The intermediate product is then reacted with N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in a solvent to form the final product." ] }

Número CAS

875325-38-5

Nombre del producto

1-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate

Fórmula molecular

C21H17ClF3N3O4

Peso molecular

467.8

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.